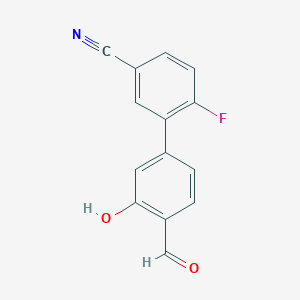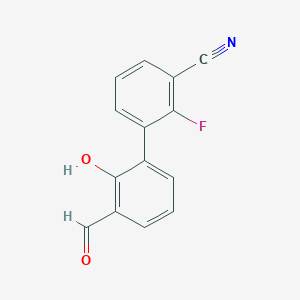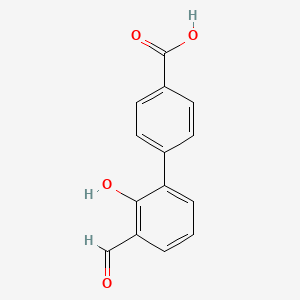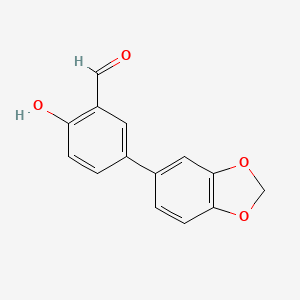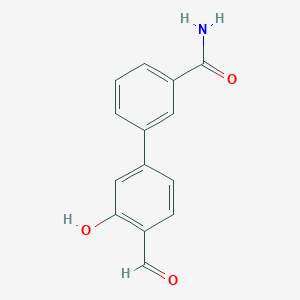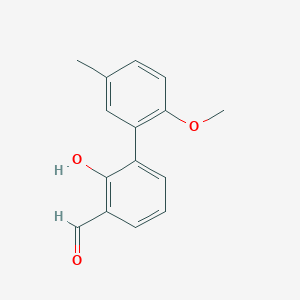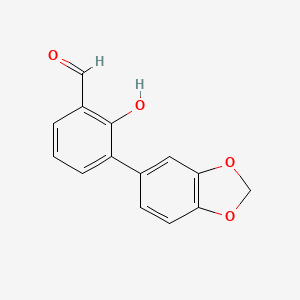
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% (2F6MDP) is a phenolic compound that is widely used in research laboratories for its variety of applications. It is a derivative of the phenol group and contains a 3,4-methylenedioxyphenyl group. It is a white crystalline solid with a melting point of 163-165°C and a boiling point of 302°C. It is water-soluble and has a low toxicity.
Aplicaciones Científicas De Investigación
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% has a variety of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as 2-formyl-6-(3,4-methylenedioxyphenyl)-2-hydroxy-4-methyl-phenol, which is used as an inhibitor of cyclooxygenase-2 (COX-2). 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% is also used in the synthesis of 2-formyl-6-(3,4-methylenedioxyphenyl)-2-hydroxy-4-methoxy-phenol, which is used as an inhibitor of inducible nitric oxide synthase (iNOS).
Mecanismo De Acción
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that regulate inflammation and pain. iNOS is an enzyme involved in the production of nitric oxide, which is a molecule involved in many physiological processes, including inflammation, blood pressure regulation, and neurotransmission.
Biochemical and Physiological Effects
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to inhibit the growth of some cancer cell lines, suggesting that it may be useful as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% is a relatively inexpensive compound that is widely available and easy to synthesize. It is also relatively non-toxic and has a low melting point, making it suitable for use in laboratory experiments. However, the compound has not been extensively studied, so its effects on humans are not yet known.
Direcciones Futuras
Further research is needed to determine the exact mechanism of action of 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% and to assess its potential therapeutic applications. Studies should be conducted to determine the effects of 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% on humans and to assess its safety and efficacy in treating various diseases. Additionally, research should be conducted to determine the potential synergistic effects of 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% with other compounds. Finally, studies should be conducted to investigate the potential use of 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% in the development of new drugs.
Métodos De Síntesis
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized in a two-step process. In the first step, 3,4-methylenedioxyphenylacetone is reacted with formaldehyde in the presence of sodium hydroxide to form 2-formyl-6-(3,4-methylenedioxyphenyl)phenol. In the second step, the product is purified by recrystallisation.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-10-2-1-3-11(14(10)16)9-4-5-12-13(6-9)18-8-17-12/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEKMMXNVRIYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





